Aflatoxin M1

Übersicht

Beschreibung

Aflatoxin M1 is a chemical compound belonging to the aflatoxin class, a group of mycotoxins produced by certain species of Aspergillus fungi, including Aspergillus flavus, Aspergillus parasiticus, and Aspergillus nomius . This compound is the hydroxylated metabolite of aflatoxin B1 and is commonly found in milk and dairy products from livestock that have ingested contaminated feed . It is known for its toxic and carcinogenic properties, although its potency is about one order of magnitude less than that of aflatoxin B1 .

Wissenschaftliche Forschungsanwendungen

Health Implications

AFM1 is known for its carcinogenic properties, which pose health risks to consumers of contaminated milk. Research has highlighted the following key areas regarding AFM1's health implications:

- Child Growth and Nutrition : A longitudinal study in Ethiopia aims to assess the relationship between AFM1 exposure in milk and child growth outcomes. The study investigates whether the nutritional benefits of dairy consumption outweigh the risks associated with AFM1 exposure. The findings could lead to policy recommendations regarding AFM1 regulation and dairy nutrition for children aged 12-24 months .

- Cancer Risk Assessment : While aflatoxin B1 is a well-established carcinogen, the cancer risk associated with AFM1 remains less clear. Studies suggest that AFM1 may have negligible cancer risk; however, its potential adverse effects on children's health are under investigation. Researchers are working to establish safe consumption levels of AFM1 in milk to prevent unnecessary waste and economic loss for dairy farmers .

Detection Methods

Accurate detection of AFM1 in milk is crucial for ensuring food safety. Several methods have been developed for monitoring AFM1 levels:

- Immunoaffinity Chromatography Coupled with Ultra-Performance Liquid Chromatography : This method allows for highly sensitive detection of AFM1 in milk samples. It involves binding AFM1 to specific antibodies, followed by elution and analysis using fluorescence detection. This technique meets international regulatory requirements and provides reliable results for compliance monitoring .

- Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a popular screening method for detecting AFM1 in various milk types. Recent studies have compared ELISA with high-performance liquid chromatography (HPLC), suggesting that ELISA can serve as a faster alternative without compromising reliability .

Regulatory Aspects

Regulatory standards for AFM1 vary globally, impacting dairy production and safety practices:

- International Standards : The European Union has set stringent limits for AFM1 at 0.05 micrograms per liter of milk, while the United States allows up to 0.5 micrograms per liter. These differences create challenges for dairy farmers, particularly in developing countries where meeting such standards can lead to economic strain due to discarded milk .

- Policy Recommendations : Research findings emphasize the need for informed policy decisions based on comprehensive risk assessments of AFM1 exposure. This includes understanding the differences in toxicity between aflatoxin B1 and its metabolite, AFM1, to guide regulatory frameworks effectively .

Case Studies

Several case studies illustrate the real-world implications of AFM1 contamination:

Wirkmechanismus

Target of Action

Aflatoxin M1 (AFM1) is a metabolite of aflatoxin B1 (AFB1) and is primarily produced by the Aspergillus species . The primary target of AFM1 is DNA, where it forms adducts . This interaction with DNA is a key factor in the compound’s toxic effects .

Mode of Action

AFM1 interacts with its target, DNA, by forming an 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-AFB1 (AFB1-N7-Gua) adduct . This adduct formation leads to DNA mutations . The exo-8,9-epoxide form of AFM1 has a high binding affinity towards DNA, which facilitates this interaction .

Biochemical Pathways

The degradation of aflatoxins, including AFM1, is initiated by oxidation, hydroxylation, reduction, or elimination reactions . These reactions are mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases . The resulting products with lesser chemical stability further undergo various reactions to form low molecular weight products .

Pharmacokinetics

The pharmacokinetics of AFM1 is closely related to that of its parent compound, AFB1. In the liver, CYP1A2 and 3A4 isoforms mediate the activation of AFB1 to produce cytotoxic and DNA-reactive intermediates . When ruminants consume feedstuffs containing AFB1, this toxin is metabolized, and AFM1 is excreted in milk .

Result of Action

The primary result of AFM1 action is the induction of DNA damage, leading to genotoxicity . AFM1 has toxic and carcinogenic properties . The toxicity of AFM1 in ducklings and rats seems to be slightly less than that of AFB1 . The carcinogenicity of AFM1 is probably one to two orders of magnitude less than that of the highly carcinogenic AFB1 .

Action Environment

The action of AFM1 is influenced by various environmental factors. For instance, temperature, humidity, and the amount of rain affect whether mold will grow on food while it is growing, being harvested, and/or stored . The foods most susceptible to aflatoxins include peanuts, corn, tree nuts such as Brazil nuts and pistachios, and some small grains such as rice . The presence of AFM1 in milk or milk products is a result of livestock ingesting contaminated feed .

Biochemische Analyse

Biochemical Properties

Aflatoxin M1 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4, which convert aflatoxin B1 into this compound through hydroxylation . This conversion is a detoxification process, as this compound is less toxic than aflatoxin B1. This compound can still form DNA adducts, leading to mutations and potential carcinogenesis .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In intestinal epithelial cells, this compound decreases the expression of genes encoding tight junction proteins, such as Claudin-1, Occludin, and ZO-1, leading to disruption of the intestinal barrier function . This can result in increased intestinal permeability, commonly referred to as “leaky gut.” Additionally, this compound induces oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components and affect cell signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, forming adducts that can lead to mutations and carcinogenesis . This compound also interacts with proteins involved in the cellular stress response, such as heat shock proteins, and can inhibit the activity of enzymes like glutathione S-transferase, which is crucial for detoxification . These interactions can disrupt normal cellular functions and contribute to the toxic effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under various conditions, but its degradation can occur over extended periods . Long-term exposure to this compound in vitro has been associated with persistent oxidative stress and sustained disruption of cellular functions . In vivo studies have demonstrated that chronic exposure to this compound can lead to cumulative damage, particularly in the liver and kidneys .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild oxidative stress and minor disruptions in cellular functions . At higher doses, it can lead to significant toxicity, including liver damage, immunosuppression, and carcinogenesis . Threshold effects have been observed, where certain doses of this compound result in a marked increase in adverse effects .

Metabolic Pathways

This compound is primarily metabolized in the liver through hydroxylation by cytochrome P450 enzymes . The resulting metabolite can be further conjugated with glucuronic acid or sulfate, facilitating its excretion in urine and bile . This detoxification pathway helps reduce the toxicity of this compound, although the metabolite can still pose health risks due to its potential to form DNA adducts .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to serum albumin, facilitating its transport in the bloodstream . This compound can also interact with transporters such as ABCG2, which plays a role in its excretion into milk . The distribution of this compound within tissues is influenced by its binding to cellular proteins and its ability to cross cellular membranes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, where it can interact with DNA and form adducts . It is also found in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism . The subcellular localization of this compound is influenced by its chemical properties and the presence of targeting signals that direct it to specific compartments .

Vorbereitungsmethoden

Aflatoxin M1 wird nicht direkt synthetisiert, sondern entsteht als metabolisches Nebenprodukt von Aflatoxin B1 in der Leber von Säugetieren. Wenn Nutztiere Futter konsumieren, das mit Aflatoxin B1 kontaminiert ist, werden etwa 5 % davon hydroxyliert, um this compound zu produzieren, das dann in die Milch ausgeschieden wird . Industrielle Produktionsverfahren konzentrieren sich auf die Detektion und Quantifizierung von this compound in Milchprodukten, anstatt es zu synthetisieren. Hochleistungsflüssigchromatographie (HPLC) mit Fluoreszenzdetektion wird üblicherweise für diesen Zweck verwendet .

Analyse Chemischer Reaktionen

Aflatoxin M1 durchläuft mehrere chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um polare Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können this compound in weniger toxische Formen umwandeln.

Substitution: Verschiedene Substitutionsreaktionen können auftreten und die funktionellen Gruppen am Molekül verändern.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel weniger toxische Metaboliten, die leichter aus dem Körper ausgeschieden werden .

Vergleich Mit ähnlichen Verbindungen

Aflatoxin M1 ist anderen Aflatoxinen ähnlich, wie z. B. Aflatoxin B1, Aflatoxin B2, Aflatoxin G1 und Aflatoxin G2. Es ist insofern einzigartig, als es ein hydroxyliertes Metabolit von Aflatoxin B1 ist und hauptsächlich in Milch und Milchprodukten vorkommt . Im Vergleich zu Aflatoxin B1 ist this compound in Bezug auf die Karzinogenität weniger potent, stellt aber dennoch erhebliche Gesundheitsrisiken dar .

Ähnliche Verbindungen

Aflatoxin B1: Die Stammverbindung von this compound, hoch karzinogen.

Aflatoxin B2: Ein weiteres Aflatoxin, das von Aspergillus flavus produziert wird.

Aflatoxin G1: Von Aspergillus parasiticus produziert, ebenfalls karzinogen.

Aflatoxin G2: Ähnlich wie Aflatoxin G1, jedoch mit unterschiedlichen chemischen Eigenschaften.

Biologische Aktivität

Aflatoxin M1 (AFM1) is a hydroxylated derivative of aflatoxin B1 (AFB1), primarily found in the milk of lactating animals that have ingested AFB1. This compound is recognized for its potential health risks, particularly its carcinogenic properties and effects on human health. This article explores the biological activity of AFM1, including its mechanisms of action, toxicological profiles, and relevant case studies.

AFM1 is categorized as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), which underscores its significance in food safety and public health. The metabolic pathway of AFB1 to AFM1 involves the hydroxylation process, where AFB1 is converted into AFM1 primarily in the liver of animals. This transformation is facilitated by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which are responsible for the biotransformation of AFB1 into various metabolites, including AFM1 .

Table 1: Comparison of Aflatoxins and Their Toxicity

| Compound | IARC Classification | LD50 (μg/kg) | Primary Source |

|---|---|---|---|

| Aflatoxin B1 (AFB1) | Group 1 | 20 (ducklings) | Various animal studies |

| This compound (AFM1) | Group 1 | Not established | Milk from contaminated animals |

Toxicological Effects

AFM1 exhibits a range of biological activities that contribute to its toxicity:

- Genotoxicity : AFM1 has been shown to induce DNA damage, though it is less mutagenic than its precursor, AFB1, with approximately 10% of its mutagenicity . Studies indicate that AFM1 interacts with DNA, leading to chromosomal aberrations and micronucleus formation in various cell types .

- Oxidative Stress : Exposure to AFM1 increases reactive oxygen species (ROS) production, which can lead to oxidative stress and subsequent cellular damage. This oxidative stress is implicated in the initiation of carcinogenic processes .

- Hepatotoxicity : AFM1 affects liver function by elevating serum levels of liver enzymes such as AST and ALT, indicating hepatocellular damage . In animal models, administration of AFM1 resulted in significant reductions in body weight and organ weights, particularly affecting the liver and kidneys .

Case Studies

Several case studies underscore the impact of AFM1 contamination:

- Dairy Products : In a study involving French dairy herds, raw milk samples were tested for AFM1 contamination. The results indicated a significant prevalence of AFM1 in bulk milk samples, highlighting the risk posed to consumers .

- Human Exposure : Research conducted in Turkey assessed the presence of AFM1 in human breast milk. The findings revealed detectable levels of AFM1, raising concerns about dietary exposure during lactation and its potential health implications for infants .

Research Findings

Recent studies have focused on various aspects of AFM1's biological activity:

- Mechanisms of Action : Molecular docking studies have elucidated how AFM1 binds to cellular components, potentially disrupting normal cellular functions. This interaction has been linked to increased instances of chromosomal abnormalities and cell cycle dysregulation .

- Biodecontamination Methods : Investigations into biological decontamination methods for reducing AFM1 levels in milk have shown promise. Techniques such as microbial degradation are being explored to mitigate the risks associated with this mycotoxin .

Eigenschaften

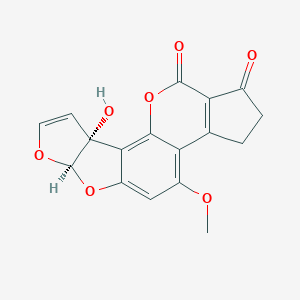

IUPAC Name |

(3R,7R)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBWDEQAUQTVKK-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891797 | |

| Record name | Aflatoxin M1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aflatoxin M1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6795-23-9 | |

| Record name | Aflatoxin M1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6795-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aflatoxin M1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006795239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aflatoxin M1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6aR-cis)-2,3,6a,9a-tetrahydro-9a-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFLATOXIN M1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3020O28I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aflatoxin M1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

299 °C | |

| Record name | Aflatoxin M1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.